4,5-Dichloro-2-fluoro-3-methylphenol
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Overview
Description
4,5-Dichloro-2-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H5Cl2FO and a molecular weight of 195.02 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a phenol ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoro-3-methylphenol typically involves the chlorination and fluorination of a methylphenol precursor. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized reactors. The process is optimized for high yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-fluoro-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to modify the phenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4,5-Dichloro-2-fluoro-3-methylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-3-methylphenol: Similar structure but lacks chlorine atoms.
2,4-Dichloro-5-fluorophenol: Similar halogenation pattern but different substitution positions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains similar halogenation but different core structure.
Uniqueness: 4,5-Dichloro-2-fluoro-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,5-dichloro-2-fluoro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-3-6(9)4(8)2-5(11)7(3)10/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYKYFJYXOYYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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